molecular formula C21H48Si4 B14214849 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 825626-53-7

2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Cat. No.: B14214849
CAS No.: 825626-53-7
M. Wt: 412.9 g/mol
InChI Key: FIXJNJQGZZXADI-UHFFFAOYSA-N
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Description

2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a complex organosilicon compound It features a unique structure with a dodecynyl group attached to a hexamethyltrisilane backbone, which is further modified with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves multiple steps:

    Formation of the Dodecynyl Group: The dodecynyl group can be synthesized through the coupling of a dodecyl halide with an alkyne under palladium-catalyzed conditions.

    Attachment to the Trisilane Backbone: The dodecynyl group is then attached to a hexamethyltrisilane backbone through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across the alkyne.

    Introduction of the Trimethylsilyl Group: Finally, the trimethylsilyl group is introduced via a silylation reaction, typically using a reagent like trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used for desilylation reactions.

Major Products

    Oxidation: Silanols, siloxanes.

    Reduction: Alkenes, alkanes.

    Substitution: Various functionalized silanes.

Scientific Research Applications

2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.

    Organic Synthesis: Acts as a precursor for the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. These bonds can undergo addition, substitution, and elimination reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Dodec-1-yn-1-ylbenzene: Similar alkyne structure but lacks the silicon-based backbone.

    Hexamethyldisilane: Contains a similar silicon backbone but lacks the dodecynyl and trimethylsilyl groups.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the complex trisilane structure.

Properties

CAS No.

825626-53-7

Molecular Formula

C21H48Si4

Molecular Weight

412.9 g/mol

IUPAC Name

dodec-1-ynyl-tris(trimethylsilyl)silane

InChI

InChI=1S/C21H48Si4/c1-11-12-13-14-15-16-17-18-19-20-21-25(22(2,3)4,23(5,6)7)24(8,9)10/h11-19H2,1-10H3

InChI Key

FIXJNJQGZZXADI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#C[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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